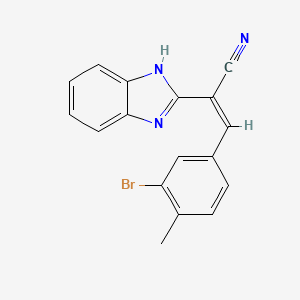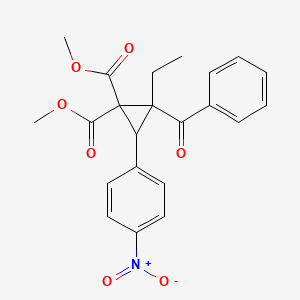
1-allyl-4-(3-propoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-(3-propoxybenzoyl)piperazine, also known as A-366, is a novel compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit interesting pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-allyl-4-(3-propoxybenzoyl)piperazine is not fully understood. However, it has been suggested that 1-allyl-4-(3-propoxybenzoyl)piperazine may inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDAC activity, 1-allyl-4-(3-propoxybenzoyl)piperazine may alter gene expression patterns, leading to the observed antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-allyl-4-(3-propoxybenzoyl)piperazine has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, 1-allyl-4-(3-propoxybenzoyl)piperazine induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. 1-allyl-4-(3-propoxybenzoyl)piperazine has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. In addition, 1-allyl-4-(3-propoxybenzoyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines, indicating that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-4-(3-propoxybenzoyl)piperazine in lab experiments is its potency. 1-allyl-4-(3-propoxybenzoyl)piperazine has been shown to exhibit potent antitumor and anti-inflammatory activity at low concentrations, making it a cost-effective and efficient compound for use in experiments. Additionally, 1-allyl-4-(3-propoxybenzoyl)piperazine has a relatively simple chemical structure, making it easy to synthesize and modify for use in different experiments.
One limitation of using 1-allyl-4-(3-propoxybenzoyl)piperazine in lab experiments is its limited solubility in water. This can make it difficult to administer 1-allyl-4-(3-propoxybenzoyl)piperazine to cells or animals in experiments. However, this limitation can be overcome by using appropriate solvents or by modifying the chemical structure of 1-allyl-4-(3-propoxybenzoyl)piperazine to improve its solubility.
Orientations Futures
There are many potential future directions for the study of 1-allyl-4-(3-propoxybenzoyl)piperazine. One direction is to further investigate the mechanism of action of 1-allyl-4-(3-propoxybenzoyl)piperazine. Understanding how 1-allyl-4-(3-propoxybenzoyl)piperazine inhibits HDAC activity and alters gene expression patterns could provide insight into its antitumor and anti-inflammatory effects.
Another future direction is to study the efficacy of 1-allyl-4-(3-propoxybenzoyl)piperazine in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential use of 1-allyl-4-(3-propoxybenzoyl)piperazine as a therapeutic agent in humans.
Finally, there is potential for the development of new derivatives of 1-allyl-4-(3-propoxybenzoyl)piperazine with improved pharmacological properties. By modifying the chemical structure of 1-allyl-4-(3-propoxybenzoyl)piperazine, it may be possible to improve its solubility, potency, or selectivity for specific targets. This could lead to the development of more effective and targeted therapies for cancer and inflammatory diseases.
In conclusion, 1-allyl-4-(3-propoxybenzoyl)piperazine is a novel compound with potential as a therapeutic agent. Its potent antitumor and anti-inflammatory activity make it a promising candidate for further study. By investigating its mechanism of action and exploring its potential as a therapeutic agent in animal models, we may be able to develop new and effective treatments for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-allyl-4-(3-propoxybenzoyl)piperazine involves the reaction of 1-allylpiperazine with 3-propoxybenzoyl chloride in the presence of a base. This reaction yields 1-allyl-4-(3-propoxybenzoyl)piperazine as a white solid with a purity of over 98%. The synthesis method has been optimized to provide a high yield of 1-allyl-4-(3-propoxybenzoyl)piperazine, making it a cost-effective and efficient method for producing this compound.
Applications De Recherche Scientifique
1-allyl-4-(3-propoxybenzoyl)piperazine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-allyl-4-(3-propoxybenzoyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-allyl-4-(3-propoxybenzoyl)piperazine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-(3-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-8-18-9-11-19(12-10-18)17(20)15-6-5-7-16(14-15)21-13-4-2/h3,5-7,14H,1,4,8-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHDCZZLVAUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5376484.png)
![(2R*,3S*,6R*)-3-phenyl-5-[4-(1H-pyrazol-4-yl)butanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5376487.png)
![2-(2,3-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5376492.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376518.png)

![1-{1-[(2,8-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5376533.png)

![(3R*,3aR*,7aR*)-1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376538.png)

![1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5376549.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5376554.png)